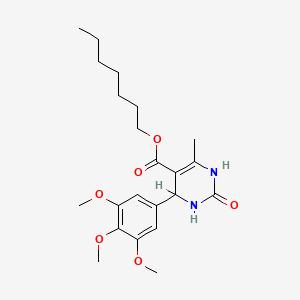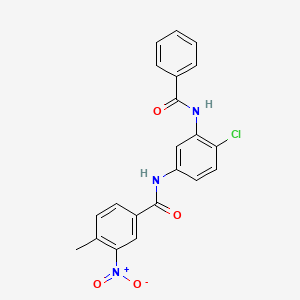![molecular formula C24H16BrClN2O4 B11694360 (5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)
(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({4-[(4-Bromophényl)méthoxy]phényl}méthylidène)-1-(4-chlorophényl)-1,3-diazinane-2,4,6-trione est un composé organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend des groupes bromophényle, chlorophényle et diazinane trione. Sa synthèse et sa réactivité en font un sujet d'étude intéressant en chimie organique et dans les disciplines connexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-({4-[(4-Bromophényl)méthoxy]phényl}méthylidène)-1-(4-chlorophényl)-1,3-diazinane-2,4,6-trione implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la préparation des précurseurs bromophényle et chlorophényle, suivis de leur couplage avec le noyau diazinane trione. Les réactifs couramment utilisés dans ces réactions comprennent le brome, le chlore et divers solvants organiques. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes sont conçues pour optimiser l'efficacité et l'évolutivité de la synthèse, tout en maintenant des normes strictes de contrôle de la qualité. L'utilisation de techniques analytiques avancées, telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN), garantit la cohérence et la fiabilité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-({4-[(4-Bromophényl)méthoxy]phényl}méthylidène)-1-(4-chlorophényl)-1,3-diazinane-2,4,6-trione subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de différents produits.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium
Solvants : Solvants organiques tels que le dichlorométhane, l'éthanol
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, (5E)-5-({4-[(4-Bromophényl)méthoxy]phényl}méthylidène)-1-(4-chlorophényl)-1,3-diazinane-2,4,6-trione est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet l'exploration de nouvelles voies de réaction et le développement de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les interactions entre les petites molécules et les macromolécules biologiques. Sa capacité à subir diverses réactions chimiques en fait un outil précieux pour l'investigation des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine
En médecine, (5E)-5-({4-[(4-Bromophényl)méthoxy]phényl}méthylidène)-1-(4-chlorophényl)-1,3-diazinane-2,4,6-trione a des applications potentielles comme agent thérapeutique. Ses propriétés chimiques uniques peuvent permettre le développement de nouveaux médicaments ciblant des voies moléculaires spécifiques impliquées dans des maladies telles que le cancer et les maladies neurodégénératives.
Industrie
Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une conductivité accrue ou une résistance mécanique améliorée. Sa polyvalence en fait un composant précieux dans la conception de matériaux avancés pour diverses applications.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-({4-[(4-Bromophényl)méthoxy]phényl}méthylidène)-1-(4-chlorophényl)-1,3-diazinane-2,4,6-trione implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure du composé lui permet de se lier à ces cibles et de moduler leur activité, conduisant à divers effets biologiques. Les voies impliquées dans ces interactions peuvent inclure la transduction du signal, l'expression génique et la régulation métabolique.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Mécanisme D'action
The mechanism of action of (5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-1,1-biphényl-2-sulfonamide
- Alcool 4-bromophényléthylique
- 2-Fluorodéschlorokétamine
Unicité
Comparé à ces composés similaires, (5E)-5-({4-[(4-Bromophényl)méthoxy]phényl}méthylidène)-1-(4-chlorophényl)-1,3-diazinane-2,4,6-trione se distingue par sa combinaison unique de groupes bromophényle, chlorophényle et diazinane trione. Cette structure unique confère des propriétés chimiques et une réactivité spécifiques, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C24H16BrClN2O4 |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
(5E)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H16BrClN2O4/c25-17-5-1-16(2-6-17)14-32-20-11-3-15(4-12-20)13-21-22(29)27-24(31)28(23(21)30)19-9-7-18(26)8-10-19/h1-13H,14H2,(H,27,29,31)/b21-13+ |
Clé InChI |
UFMJMHWARBQITJ-FYJGNVAPSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694298.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11694303.png)
![N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11694304.png)
![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694325.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)

